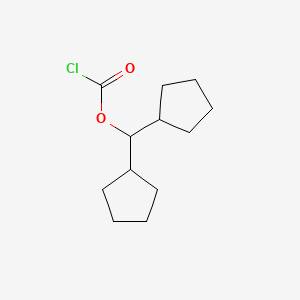
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is a chemical compound with the molecular formula C8H6O3 It is known for its unique structure, which includes a cyclopentadiene ring substituted with hydroxymethylidene and dicarbaldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde typically involves the reaction of cyclopentadiene with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hydroxymethyl derivative, which is then oxidized to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxymethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethylidene group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde groups can form Schiff bases with amines, while the hydroxymethylidene group can undergo nucleophilic attack. These reactions are facilitated by the electron-rich cyclopentadiene ring, which stabilizes intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminomethylene-cyclopenta-2,5-diene-1,2-dicarbaldehyde: Similar structure but with a dimethylaminomethylene group instead of hydroxymethylidene.
Cyclopenta-2,5-diene-1,2-dicarbaldehyde: Lacks the hydroxymethylidene group, making it less reactive.
Hydroxymethylcyclopentadiene: Similar but lacks the dicarbaldehyde groups.
Uniqueness
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is unique due to the combination of hydroxymethylidene and dicarbaldehyde groups on a cyclopentadiene ring. This unique structure imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
90321-80-5 |
|---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
4-(hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-3-6-1-7(4-10)8(2-6)5-11/h1-5,9H |
InChI-Schlüssel |
IEJALHSKWNRHPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC1=CO)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)






![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)

![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
